REACTION_CXSMILES
|
[CH2:1]([O:3][CH:4]([O:7][CH2:8][CH3:9])[C:5]#[CH:6])[CH3:2].[Li]CCCC.C([O:17][C:18](=O)[C:19]([F:22])([F:21])[F:20])C>C1COCC1>[CH2:1]([O:3][CH:4]([O:7][CH2:8][CH3:9])[C:5]#[C:6][C:18](=[O:17])[C:19]([F:22])([F:21])[F:20])[CH3:2]
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Name
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|
Quantity
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0.98 g
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Type
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reactant
|
Smiles
|
C(C)OC(C#C)OCC
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Name
|
|
Quantity
|
20 mL
|
Type
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solvent
|
Smiles
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C1CCOC1
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Name
|
|
Quantity
|
4.2 mL
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Type
|
reactant
|
Smiles
|
[Li]CCCC
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Name
|
|
Quantity
|
1.19 g
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Type
|
reactant
|
Smiles
|
C(C)OC(C(F)(F)F)=O
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
|
was cooled to −78 C under Ar
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Type
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WAIT
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Details
|
After 1 h
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Duration
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1 h
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Type
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CUSTOM
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Details
|
the reaction was quenched by dilution with 1N HCl
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Type
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EXTRACTION
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Details
|
extracted into EtOAc
|
Type
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WASH
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Details
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The organic layer was washed with brine
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over sodium sulfate
|
Type
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FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
The residue was purified by flash chromatography (0-40% EtOAc in Hexanes)
|
Type
|
CUSTOM
|
Details
|
to give product, 0.51 g (30%)
|
Reaction Time |
30 min |
Name
|
|
Type
|
|
Smiles
|
C(C)OC(C#CC(C(F)(F)F)=O)OCC
|
Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |